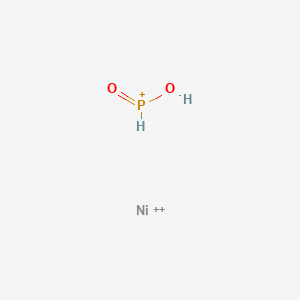
Nickel bisphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel bisphosphinate is an inorganic compound with the chemical formula Ni(PO2)2. It is a nickel salt of bisphosphinic acid and is known for its unique chemical properties and applications in various fields, including catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel bisphosphinate can be synthesized through various methods. One common approach involves the reaction of nickel chloride with sodium bisphosphinate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution and purified by filtration and washing .
Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Nickel bisphosphinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxide and phosphoric acid.
Reduction: It can be reduced to elemental nickel and phosphine gas under specific conditions.
Substitution: this compound can participate in substitution reactions where the bisphosphinate ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents like sodium borohydride.
Substitution: Ligands such as phosphines or amines in the presence of a suitable solvent
Major Products Formed:
Oxidation: Nickel oxide (NiO) and phosphoric acid (H3PO4).
Reduction: Elemental nickel (Ni) and phosphine gas (PH3).
Substitution: Nickel complexes with new ligands
Scientific Research Applications
Nickel bisphosphinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which nickel bisphosphinate exerts its effects involves its ability to coordinate with various ligands and form stable complexes. These complexes can interact with molecular targets, such as enzymes or cellular receptors, leading to specific biological or chemical outcomes. The bisphosphinate ligands play a crucial role in stabilizing the nickel center and enhancing its reactivity .
Comparison with Similar Compounds
Nickel bisphosphinate can be compared with other nickel phosphinate and phosphonate compounds:
Nickel phosphinate (Ni(H2PO2)2): Similar in structure but differs in the oxidation state of phosphorus.
Nickel phosphonate (Ni(PO3)2): Contains a different phosphorus-oxygen bonding arrangement.
Nickel diphosphine complexes: These complexes have different ligands but share similar coordination chemistry with this compound .
Uniqueness: this compound is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other nickel compounds. Its ability to form stable complexes with various ligands makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
36026-88-7 |
|---|---|
Molecular Formula |
H2NiO2P+3 |
Molecular Weight |
123.682 g/mol |
IUPAC Name |
hydroxy(oxo)phosphanium;nickel(2+) |
InChI |
InChI=1S/Ni.HO2P/c;1-3-2/h;3H/q+2;/p+1 |
InChI Key |
DKKVTRIEERZRKR-UHFFFAOYSA-O |
Canonical SMILES |
O[PH+]=O.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















